3-amino-N-(pyridin-4-yl)benzamide
Description
Overview of N-substituted Benzamide (B126) Scaffolds in Academic Chemical Research
N-substituted benzamide scaffolds are a cornerstone in medicinal chemistry and drug discovery, valued for their synthetic accessibility and diverse pharmacological activities. researchgate.net This structural motif, characterized by a benzene (B151609) ring linked to a nitrogen atom via a carbonyl group (amide), serves as a versatile template for the development of new therapeutic agents. The effects of placing various aliphatic, aromatic, or heteroaromatic substituents on the benzamide core lead to a wide spectrum of biological activities.
Academic research has extensively demonstrated that these derivatives possess a broad range of pharmacological properties. researchgate.net Their applications are widespread, with research focusing on their potential as:
Anticancer agents researchgate.net
Anti-inflammatory and analgesic compounds
Antimicrobial and antifungal agents researchgate.net
Anticonvulsants
Cardiovascular agents
The versatility of the benzamide scaffold allows for fine-tuning of a molecule's properties through chemical modification, making it a privileged structure in the design of enzyme inhibitors and receptor modulators. researchgate.netdovepress.com For instance, N-substituted benzamides have been designed as inhibitors of histone deacetylases (HDACs) and dipeptidyl peptidase-IV (DPP-IV), highlighting their importance in targeting key proteins involved in disease pathways. researchgate.netdovepress.com
Historical Context and Evolution of Pyridine-containing Benzamides in Research
The journey of pyridine (B92270) in science began with its discovery in 1849 by Scottish scientist Thomas Anderson, who isolated it from oil obtained by heating animal bones. wikipedia.org However, its chemical structure, a benzene ring with one C-H unit replaced by a nitrogen atom, was only determined decades later. wikipedia.orgnih.gov This nitrogen atom imparts basicity and polarity, making the pyridine ring a key component in many important compounds, including pharmaceuticals. nih.gov
The incorporation of the pyridine ring into benzamide structures marked a significant evolution in medicinal chemistry research. The pyridine moiety, being a bioisostere of a phenyl group, can introduce crucial changes in a molecule's properties, such as improving water solubility, which is a desirable characteristic for potential drug candidates. researchgate.net Its ability to form hydrogen bonds and participate in various interactions influences the binding affinity of compounds to their biological targets. wikipedia.org
The exploration of pyridine-containing benzamides has led to the discovery of compounds with a range of biological activities. Research has focused on their potential as kinase inhibitors, negative allosteric modulators of neuronal nicotinic receptors, and agents targeting other enzymes and receptors. nih.govnih.govgoogle.com This has established pyridine-containing benzamides as a significant area of investigation for developing new therapeutic agents.
Rationale for Investigating the 3-amino-N-(pyridin-4-yl)benzamide Core Structure
The specific investigation into the this compound scaffold is driven by a confluence of structural and functional considerations derived from extensive research on related molecules. The rationale is built upon the unique combination of its three key components: the benzamide linker, the pyridine ring at the 4-position of the amide nitrogen, and the amino group at the 3-position of the benzoyl ring.
The Benzamide Core: As established, the benzamide framework provides a robust and synthetically tractable backbone, allowing for systematic structural modifications. researchgate.net
The N-(pyridin-4-yl) Moiety: The attachment of the pyridine ring at the 4-position is crucial. This specific isomer can direct the molecule's interaction with biological targets differently than its 2- or 3-pyridyl counterparts. For example, research on related structures has shown that the position of the nitrogen in the pyridine ring can significantly affect the potency and selectivity of kinase inhibitors. nih.gov The pyridin-4-yl group can act as a key hydrogen bond acceptor, anchoring the molecule within a target's binding site.
The 3-Amino Group: The position of the amino group on the benzoyl ring is a critical determinant of biological activity. In many kinase inhibitors, an amino group at this position is essential for forming key hydrogen bond interactions with the hinge region of the kinase enzyme's ATP-binding site. The investigation of analogs with different substitution patterns on the benzamide ring is a common strategy to probe structure-activity relationships.
The combination of these structural features in this compound makes it a promising scaffold for targeting specific biological pathways, particularly those involving protein kinases, which are often dysregulated in diseases like cancer. nih.gov
Scope and Objectives of Academic Research on this compound and its Analogues
Academic research focused on this compound and its analogues encompasses several key objectives aimed at elucidating its chemical and biological potential.
Key Research Objectives:
| Objective | Description |
| Synthesis of Novel Analogues | Development of efficient synthetic routes to produce this compound and a library of related derivatives. This involves modifying the core structure by introducing various substituents on both the benzoyl and pyridine rings to explore the chemical space. researchgate.netnih.gov |
| Biological Screening | Evaluation of the synthesized compounds against a panel of biological targets, with a particular focus on protein kinases (e.g., MPS1, Aurora kinases) and other enzymes implicated in human diseases. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Systematic investigation of how changes in the chemical structure of the analogues affect their biological activity. This helps in identifying the key structural features required for potency and selectivity. nih.gov |
| Computational and Docking Studies | Utilization of molecular modeling techniques to predict and understand the binding modes of these compounds with their biological targets. This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern their activity. researchgate.net |
The ultimate goal of this research is to identify lead compounds with high potency and selectivity for specific biological targets. These lead compounds can then serve as starting points for further optimization and development in the quest for new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQYOOHVQMUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino N Pyridin 4 Yl Benzamide and Its Derivatives
Classical Amidation Approaches for Constructing the Benzamide (B126) Linkage
The formation of the amide bond between a benzoic acid derivative and a pyridine-containing amine is a critical step in the synthesis of 3-amino-N-(pyridin-4-yl)benzamide. This is accomplished through several reliable methods.
Direct Amidation Strategies for this compound Synthesis
Direct amidation involves the reaction of a carboxylic acid with an amine, typically at elevated temperatures, to form an amide with the elimination of water. While effective, this method can require harsh conditions. Catalytic direct amidation reactions are a greener alternative, avoiding the need for stoichiometric activating agents that generate significant waste. encyclopedia.pub Boron-derived catalysts, for instance, have been successfully employed in direct amidation reactions. encyclopedia.pub The choice of a dehydrating agent, such as molecular sieves, and the method of its activation can significantly impact the reaction yield. encyclopedia.pub For the synthesis of this compound, this would involve the direct coupling of 3-aminobenzoic acid and 4-aminopyridine (B3432731). universiteitleiden.nl
Table 1: Direct Amidation Reaction Parameters
| Reactants | Catalyst/Conditions | Dehydrating Agent | Yield | Reference |
| Phenylacetic acid, Benzylamine | Boronic acid 1 | 4 Å or 5 Å Molecular Sieves (Microwave or Kugelrohr activation) | Variable | encyclopedia.pub |
| 3-Aminobenzoic acid, 4-Aminopyridine | Not specified | Not specified | Not specified | universiteitleiden.nl |
Utilization of Acyl Chlorides in this compound Synthesis
A common and efficient method for amide bond formation is the use of acyl chlorides. This approach typically begins with the conversion of a carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the desired amide.
In the context of this compound synthesis, a precursor such as 3-nitrobenzoyl chloride is often used. evitachem.com This is reacted with 4-aminopyridine to form 3-nitro-N-(pyridin-4-yl)benzamide. The nitro group can then be subsequently reduced to the desired amino group. nih.gov This two-step process, involving the formation of the amide bond followed by reduction, is a widely adopted strategy. For example, the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-(aminomethyl)pyridine (B1677787) is a similar approach used to synthesize related benzamide derivatives. evitachem.com
Table 2: Synthesis via Acyl Chlorides
| Acyl Chloride | Amine | Product | Subsequent Reaction | Reference |
| 3-Nitrobenzoyl chloride | 4-Aminopyridine | 3-Nitro-N-(pyridin-4-yl)benzamide | Reduction of nitro group | |
| 4-Nitrobenzoyl chloride | Nitroaniline | 4-Nitro-N-(4-nitrophenyl)benzamide | Simultaneous reduction of nitro groups | nih.gov |
| 4-Chloro-3-nitrobenzoyl chloride | 3-(Aminomethyl)pyridine | 4-Chloro-3-nitro-N-(3-pyridinylmethyl)benzamide | Not specified | evitachem.com |
Role of Coupling Reagents in Amide Bond Formation for this compound Analogues
Coupling reagents are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and often proceeding with high yields. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents are available, each with its own advantages.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) salts like BOP and PyBOP, and uronium salts like HBTU, HATU, and TBTU. peptide.com For instance, HATU is known for its fast reaction times and reduced epimerization. peptide.comacs.org The synthesis of 3-fluoro-N-(pyridin-4-yl)benzamide can be achieved through the amide coupling of 3-fluorobenzoic acid and 4-aminopyridine using appropriate coupling agents. ontosight.ai Similarly, various N-substituted carbazole-3-carboxamides have been synthesized using coupling reagents to react with primary and secondary amines. nih.gov
Functional Group Transformations and Derivatization Strategies
Beyond the direct formation of the amide linkage, the synthesis of this compound and its derivatives often involves key functional group transformations.
Reduction of Nitro Precursors to Generate Amino Groups in Benzamide Derivatives
A prevalent strategy for introducing an amino group onto the benzamide scaffold is through the reduction of a nitro group precursor. This is a reliable and high-yielding transformation. The synthesis often starts with a nitro-substituted benzoic acid or benzoyl chloride, which is coupled with the desired amine. The resulting nitro-benzamide is then reduced to the corresponding amino-benzamide.
A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. nih.gov This method is clean and efficient. Other reducing agents such as iron in acetic acid can also be employed. nih.gov For example, the synthesis of this compound can be achieved by first coupling 3-nitrobenzoyl chloride with 4-aminopyridine, followed by the reduction of the nitro group.
Table 3: Reduction of Nitro Precursors
| Nitro Compound | Reducing Agent/Conditions | Product | Reference |
| 3-Nitro-N-(aryl)benzamide | H₂/Pd-C, EtOH | 3-Amino-N-(aryl)benzamide | |
| 4-Nitro-N-(4-nitrophenyl)benzamide | Fe, AcOH, EtOH/H₂O | 4-Amino-N-(4-aminophenyl)benzamide | nih.gov |
| N-(4-Nitrophenyl)salicylamide | Pd/C, H₂, MeOH | N-(4-Aminophenyl)salicylamide | nih.gov |
Nucleophilic Substitution Reactions in Pyridine-containing Benzamide Synthesis
Nucleophilic substitution reactions on the pyridine (B92270) ring can also be a viable route for the synthesis of certain benzamide derivatives. The pyridine ring is generally reactive towards nucleophiles, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq
While direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine ring can be challenging, the presence of activating groups or specific reaction conditions can facilitate this transformation. For instance, a directed SNAr reaction has been reported for ortho-iodobenzamides in the presence of pyridine, proceeding at room temperature. rsc.org In the synthesis of some pyridine-containing benzamides, a nucleophilic substitution reaction where a cyano group replaces an iodine atom on a benzene (B151609) ring has been utilized. mdpi.com Another example involves the reaction of a chloropyridine hydrochloride with an amine in a refluxing mixture of methanol, water, and ethanol (B145695) to form a pyridine-amino-benzamide derivative. nih.gov
Palladium-Catalyzed Coupling Reactions in the Synthesis of Benzamide Analogues
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of benzamide analogues, offering a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in constructing the biaryl and aminoaryl frameworks common in this class of compounds.
One of the most utilized palladium-catalyzed reactions in this context is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an aryl or heteroaryl halide with an aryl or heteroaryl boronic acid or its ester. For instance, the synthesis of a 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) intermediate, a key component for certain benzamide derivatives, can be achieved with an 85% yield by coupling 2-amino-4-chloropyrimidine (B19991) with pyridin-3-ylboronic acid. This reaction is generally carried out in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate in a solvent mixture of dimethylethylene glycol and water.
Another significant application is the direct sp² C-H bond activation for ortho-arylation of benzamides. This method allows for the introduction of an aryl group at the position ortho to the amide directing group on the benzamide ring. acs.org The reaction of a benzamide with an aryl iodide in the presence of a palladium catalyst can produce biphenyl-2-carboxamides, which are versatile intermediates for further transformations into other biphenyl (B1667301) derivatives. acs.org
Furthermore, palladium nanoparticles have emerged as efficient and reusable catalysts for oxidative annulation reactions. For example, binaphthyl-stabilized palladium nanoparticles (Pd-BNP) can catalyze the reaction between N-alkoxy benzamides and alkynes to synthesize various isoquinolone derivatives in good to excellent yields. researchgate.net This methodology is notable for its use of air as the oxidant and the ability to recover and reuse the catalyst multiple times without significant loss of activity. researchgate.net
The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency. For example, in some coupling reactions, Pd(OAc)₂/Xantphos systems have been shown to outperform the traditional Pd(PPh₃)₄, achieving higher turnover numbers. To address the issue of catalyst leaching, silica-immobilized palladium nanoparticles have been developed, allowing for catalyst reuse over multiple cycles.
| Reaction Type | Catalyst/Reagents | Key Feature | Yield | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Forms C-C bond between pyrimidine (B1678525) and pyridine rings | 85% | |
| Ortho-Arylation | Palladium catalyst, Aryl iodide | Direct C-H activation of the benzamide ring | - | acs.org |
| Oxidative Annulation | Pd-BNP, Air | Synthesis of isoquinolones, reusable catalyst | Good to Excellent | researchgate.net |
| General Coupling | Pd(OAc)₂/Xantphos | High turnover number | - |
Hofmann Rearrangement in the Preparation of Specific 3-aminopyridin-2-one-based Scaffolds
The Hofmann rearrangement, also known as the Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrylearner.com This reaction proceeds by treating the amide with a halogen (typically bromine or chlorine) and a strong base, such as sodium hydroxide. wikipedia.orgchemistrylearner.com The key intermediate in this reaction is an isocyanate, which then hydrolyzes to the amine and carbon dioxide. chemistrylearner.com
A significant application of the Hofmann rearrangement in the synthesis of precursors for this compound analogues is the conversion of nicotinamide (B372718) to 3-aminopyridine (B143674). wikipedia.orgchemistrylearner.comkharagpurcollege.ac.in This is a crucial transformation as direct nitration of pyridine does not efficiently produce the 3-amino derivative. kharagpurcollege.ac.in The reaction is typically carried out by treating nicotinamide with bromine and sodium hydroxide. mychemblog.com The resulting 3-aminopyridine can then be further functionalized.
The general mechanism of the Hofmann rearrangement involves several steps:
Deprotonation of the amide by the base to form an anion.
Reaction of the anion with the halogen to form an N-haloamide.
A second deprotonation to form an N-haloamide anion.
Rearrangement of the R group from the carbonyl carbon to the nitrogen, with simultaneous loss of the halide ion, to form an isocyanate.
Nucleophilic addition of water to the isocyanate to form a carbamic acid.
Spontaneous decarboxylation of the carbamic acid to yield the primary amine. wikipedia.org
The intramolecular nature of the rearrangement has been confirmed by stereochemical studies, which show that if the migrating group is chiral, its configuration is retained in the product amine. kharagpurcollege.ac.in
The Hofmann rearrangement has also been adapted for milder conditions. For example, the use of bis(trifluoroacetoxy)iodobenzene (BTI) in acetonitrile (B52724) has been shown to efficiently convert β-hydroxypropionamides to 2-oxazolidinones, which are valuable scaffolds in medicinal chemistry. researchgate.net
| Starting Material | Reagents | Product | Key Application | Reference |
| Nicotinamide | Br₂, NaOH | 3-Aminopyridine | Synthesis of pyridine-containing scaffolds | wikipedia.orgchemistrylearner.comkharagpurcollege.ac.in |
| Phthalimide | - | Anthranilic acid | Industrial synthesis of dyes and sweeteners | wikipedia.orgchemistrylearner.com |
| Benzamide | Br₂, NaOH | Aniline | Classic example of the rearrangement | chemistrylearner.com |
| β-hydroxypropionamides | BTI, Acetonitrile | 2-Oxazolidinones | Mild conditions for scaffold synthesis | researchgate.net |
Parallel Synthesis and Library Generation for this compound Analogues
The discovery and optimization of lead compounds in drug discovery often rely on the synthesis and screening of large numbers of related molecules, known as chemical libraries. Parallel synthesis has emerged as a powerful strategy to rapidly generate these libraries, enabling the exploration of structure-activity relationships (SAR).
High-Throughput Synthetic Approaches to Benzamide Libraries
High-throughput synthesis (HTS) techniques are employed to accelerate the generation of benzamide libraries. These approaches often involve the use of automated liquid handlers and reaction blocks to perform multiple reactions simultaneously. Solution-phase parallel synthesis has proven effective for creating libraries of benzamide derivatives. acs.org
One such approach involves a base-catalyzed N-benzoylation of 3-amino-2-cyclohexenones. acs.org Using sodium hydride as a base, this method provides significantly higher yields (71-79%) compared to previous methods. acs.org This protocol was successfully applied to the parallel synthesis of a 12-member library of vinylic benzamide derivatives in yields ranging from 63-90%. acs.org
The "build-couple-transform" paradigm is another strategy for generating lead-like libraries with scaffold diversity. acs.org This approach involves building initial intermediates, coupling them, and then performing a series of transformations to create a diverse set of final products. acs.org For example, applying 19 different one-step transformations to two pools of four and five intermediates resulted in a library of 174 compounds. acs.org
The combination of high-throughput synthesis with high-throughput protein crystallography has the potential to significantly accelerate the hit identification process in early drug discovery. rug.nl This allows for the rapid synthesis of libraries and immediate structural analysis of their binding to the target protein. rug.nl
Scaffold Diversity and Design Principles in Parallel Synthesis
A key principle in the design of chemical libraries is to maximize scaffold diversity. rsc.org This ensures that a wide range of chemical space is explored, increasing the chances of identifying novel and potent compounds. Diversity-oriented synthesis (DOS) is a strategy that focuses on creating structurally diverse molecules, often from a common starting material. rsc.org
For benzanilides, a diversity-oriented approach can be achieved through regioselective C(sp²)-H hydroxylation. rsc.org By using different catalysts, such as palladium and ruthenium, different hydroxylation patterns can be achieved on the benzanilide (B160483) scaffold. rsc.org This allows for the generation of multiple analogues from a single precursor. rsc.org
Bioisosteric replacement is another important design principle. This involves replacing a functional group in a known active compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of benzamide analogues, the amide bond itself can be replaced with other functional groups like esters, thioamides, or triazoles to explore the importance of this linkage for biological activity. mdpi.com
Computational methods are increasingly used to guide the design of libraries. Virtual screening can be used to select building blocks that are predicted to have favorable interactions with the target protein. acs.org For example, in the design of Src SH2 domain inhibitors, a computational docking program was used to select alcohol side chains that were predicted to form the most favorable interactions with the binding site. acs.org
Computational Chemistry and Molecular Modeling of 3 Amino N Pyridin 4 Yl Benzamide Analogues
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of 3-amino-N-(pyridin-4-yl)benzamide analogues and predicting their binding affinities.
Molecular docking studies have been successfully employed to predict the binding affinities and orientations of this compound analogues with various biological targets. For instance, in the context of Rho-associated kinase-1 (ROCK1) inhibition, a target for cardiovascular diseases, docking studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds revealed critical interactions and binding affinities. nih.govbohrium.comresearchgate.netpeerj.com The reliability of these docking poses is often validated by comparing them to crystallographic data, with a root-mean-square deviation (RMSD) of less than 2 Å from the crystal ligand being a common criterion for a good prediction. nih.govpeerj.commdpi.com
In another study, analogues of this compound were investigated as inhibitors of DNA methyltransferases (DNMTs). Molecular modeling suggested that the quinoline (B57606) and aminopyrimidine moieties of a parent compound, SGI-1027, are important for interacting with the substrates and the protein. nih.gov Docking studies of newly synthesized derivatives helped in elucidating structure-activity relationships, indicating that the size and nature of aromatic or heterocyclic substituents significantly affect inhibitory activity. nih.gov
Furthermore, molecular modeling of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide and its analogues at serotonin (B10506) receptors showed that while the derivatives displayed similar binding affinity profiles, their functional activities differed. nih.gov This highlights the ability of docking to discern subtle differences in binding that can lead to varied biological outcomes, such as partial agonism versus neutral antagonism. nih.gov
The table below summarizes representative data from molecular docking studies on analogues of this compound, showcasing predicted binding energies against specific protein targets.
| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| N-((2,3-Dihydrobenzo[b] nih.govontosight.aidioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide (C08) | ROCK1 | - | M156, K105, F368 |
| 4-(Arylaminomethyl)benzamide derivative (analogue 10) | T315I-mutant Abl | - | Thr-315, Leu-293, Asp-381, Ile-360 |
| N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) benzamide (B126) | GSK-3β | - | Asparagine 200 |
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing pivotal roles. Computational analyses of this compound analogues have shed light on these crucial interactions.
Hydrogen bonds, formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen, are critical for the specificity of ligand binding. For example, in the case of ROCK1 inhibitors, hydrogen bond interactions with residues like M156 and the catalytic lysine (B10760008) K105 in the hinge loop were identified as key for stabilizing the inhibitor in the active site. nih.gov Similarly, for inhibitors of the Bcr-Abl protein, a hydrogen bond between the hydroxyl group of Thr-315 and a secondary amine in the ligand was observed. nih.govsemanticscholar.org The amide group of the benzamide moiety can also participate in hydrogen bonding, for instance, with the amide group of an aspartic acid residue. nih.gov
Hydrophobic interactions, which involve the association of nonpolar groups to minimize their contact with water, are also major contributors to binding affinity. In the active site of ROCK1, hydrophobic interactions with residues were found to be significant. nih.gov For multidrug resistance protein ABCB1 inhibitors, hydrophobic interactions with phenylalanine, leucine, and isoleucine residues, along with π-stacking interactions with phenylalanine, were observed. nih.gov The benzamide moiety itself can engage in hydrophobic interactions, packing against residues like leucine. nih.gov
The interplay between hydrogen bonds and other non-covalent interactions, such as halogen bonds, has also been explored, revealing that the microenvironment significantly influences their strength and contribution to binding affinity. bohrium.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, allowing for the investigation of the conformational changes and movements of both the ligand and the protein over time.
MD simulations are a powerful tool to study the dynamic behavior of benzamide derivatives within the binding pockets of their target macromolecules. nih.gov These simulations can reveal the stability of key interactions identified through docking and provide insights into the flexibility of the ligand and protein.
For instance, MD simulations of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors were used to assess the stability of the docked poses and the persistence of hydrogen bond interactions over the simulation time. nih.govpeerj.com The results showed that for active compounds, the key hydrogen bonds remained stable, whereas for less active compounds, these interactions were often broken. peerj.com Similarly, MD simulations of lead compounds targeting the multidrug resistance protein ABCB1 confirmed that the initial interactions observed in docking, including hydrogen bonds and hydrophobic contacts, were maintained throughout the simulation. nih.gov
MD simulations can also be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. MD simulations can be used to explore the conformational landscape of this compound derivatives, revealing the different shapes the molecule can adopt and their relative energies.
Studies on benzamide derivatives have shown that the conformation of side chains can significantly influence their biological activity. nih.gov For example, molecular modeling of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide analogues revealed that the orientation of the alkylamino side chain was crucial for determining whether the compound acted as a partial agonist or a neutral antagonist. nih.gov
Conformational analysis of other benzamide derivatives has also been performed to identify the lowest energy conformers, which are presumed to be the most biologically relevant. researchgate.net These studies often involve scanning the potential energy surface by systematically rotating specific dihedral angles.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide a detailed understanding of the electronic properties of molecules, such as their charge distribution, orbital energies, and reactivity. These methods are valuable for rationalizing the observed biological activities of this compound analogues and for designing new compounds with improved properties.
QM calculations, often using Density Functional Theory (DFT), have been employed to study the chemical properties of benzamide derivatives. researchgate.netresearchgate.netresearchgate.net These calculations can provide insights into the regions of the molecule that are most likely to engage in electrophilic or nucleophilic attacks. The molecular electrostatic potential (MEP) can be calculated to visualize the charge distribution and identify sites for potential intermolecular interactions. researchgate.net
Furthermore, QM methods can be used to perform dihedral scans to explore the conformational preferences of molecules, complementing the information obtained from MD simulations. acs.org The electronic properties derived from QM calculations, such as frontier molecular orbital energies (HOMO and LUMO), can be correlated with the biological activity of the compounds. mdpi.com
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a range of molecular and electronic properties of benzamide derivatives, providing a theoretical framework to understand their structural and spectral characteristics. nih.gov
DFT calculations, often employing functionals like B3LYP with various basis sets, can determine the optimized molecular geometry, including bond lengths and angles. nih.govresearchgate.net For instance, in related benzamide structures, the bond angle of C1–C7–O13 has been observed to be slightly larger than that of C1–C7–N14, which is attributed to the higher electronegativity of oxygen compared to nitrogen. nih.gov Such calculations can also predict vibrational frequencies (IR and Raman spectra), which show good agreement with experimental data. nih.gov
A crucial aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and the potential for intermolecular charge transfer. nih.gov In a related compound, 3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide, DFT calculations have shown that the HOMO is localized over the benzamide π-system and the pyridine (B92270) ring, while the LUMO is situated on the tetrahydropyran (B127337) oxygen and amide carbonyl.
Furthermore, the Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, helps in identifying the sites for electrophilic and nucleophilic attack. The MEP map reveals regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, indicating them as likely sites for nucleophilic interactions.
| Property | Description | Typical Finding for Benzamide Analogues |
| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. | Bond angles can be influenced by the electronegativity of adjacent atoms. nih.gov |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap indicates higher chemical reactivity and potential for charge transfer. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Negative potential regions (e.g., around amide oxygen and pyridine nitrogen) indicate sites for nucleophilic attack. |
| Vibrational Frequencies | Predicts IR and Raman spectra. | Theoretical spectra generally show good correlation with experimental data. nih.gov |
Hirshfeld Surface Analysis for Intermolecular Contact Characterization
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netbohrium.com By partitioning the crystal electron density into molecular fragments, it provides a detailed picture of how molecules interact with their neighbors.
This analysis generates a three-dimensional surface around a molecule, which can be color-mapped to highlight different properties. The normalized contact distance (dnorm), for example, uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm surface are particularly significant as they represent close intermolecular contacts, often corresponding to hydrogen bonds. uliege.be
In the context of this compound analogues, Hirshfeld surface analysis can elucidate the nature and extent of hydrogen bonding involving the amino group, the amide linkage, and the pyridine nitrogen, as well as other weaker interactions like π-π stacking, which collectively determine the supramolecular architecture.
| Interaction Type | Percentage Contribution (Example) | Significance |
| H···H | 71% uliege.be | Generally the most abundant type of contact. |
| C···H/H···C | 23.9% erciyes.edu.tr | Represents van der Waals interactions. |
| O···H/H···O | 12.8% uliege.be | Indicates the presence of hydrogen bonds involving oxygen. |
| N···H/H···N | 10.6% erciyes.edu.tr | Suggests hydrogen bonding involving nitrogen atoms. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are crucial in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
2D and 3D-QSAR for Predicting Biological Activity of Benzamide Series
Both 2D and 3D-QSAR studies have been successfully applied to various benzamide series to predict their biological activities as, for example, inhibitors of specific enzymes or as receptor antagonists. sphinxsai.comscispace.com
2D-QSAR models correlate biological activity with physicochemical descriptors that can be calculated from the 2D structure of the molecule. These descriptors can include electronic (e.g., equalized electronegativity), topological (e.g., Wiener index), and physicochemical properties (e.g., molar refractivity, logP). sphinxsai.comwisdomlib.org For a series of N-(2-Aminophenyl)-Benzamide derivatives, a 2D-QSAR study identified descriptors such as the logarithm of the partition coefficient (LogP), molecular weight (MW), number of hydrogen-bond acceptors, sum of atomic polarizabilities, and the number of rotatable bonds as being important for their biological activity. sphinxsai.com Statistical validation of these models is critical, with parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²) being key indicators of the model's robustness and predictive power. sphinxsai.comwisdomlib.org
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. rug.nl These methods require the alignment of the set of molecules and then calculate steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields (in CoMSIA) around them. researchgate.netpeerj.com For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, both CoMFA and CoMSIA models were developed that showed good external predictive activity. peerj.combohrium.com Similarly, a 3D-QSAR study on N-pyridyl and pyrimidine (B1678525) benzamides as KCNQ2/Q3 openers yielded a model with excellent statistical parameters (R² > 0.80, Q² > 0.7), suggesting its utility in predicting the antiepileptic activity of new analogues. nih.govresearchgate.net
| QSAR Model Type | Compound Series | r² | q² | pred_r² | Reference |
| 2D-QSAR (GFA) | N-(2-Aminophenyl)-Benzamides | 0.794 | 0.634 | 0.634 | sphinxsai.com |
| 3D-QSAR (MFA) | N-(2-Aminophenyl)-Benzamides | 0.927 | 0.815 | 0.845 | sphinxsai.com |
| 3D-QSAR (CoMFA) | N-ethyl-4-(pyridin-4-yl)benzamides | 0.965 | 0.774 | 0.703 | peerj.combohrium.com |
| 3D-QSAR (CoMSIA) | N-ethyl-4-(pyridin-4-yl)benzamides | 0.949 | 0.676 | 0.548 | peerj.combohrium.com |
| 3D-QSAR | N-pyridyl and pyrimidine benzamides | > 0.80 | > 0.7 | - | nih.govresearchgate.net |
r²: correlation coefficient; q²: cross-validated correlation coefficient; pred_r²: predictive r² for the external test set.
Contour Map Analysis for Chemical Group Modifications
A significant advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of contour maps. These maps visualize the regions in 3D space where modifications to the chemical structure are likely to affect biological activity. bohrium.comnih.gov
The contour maps are color-coded to represent favorable and unfavorable regions for different physicochemical properties:
Steric Contour Maps: Typically, green contours indicate regions where bulky substituents are favored, while yellow contours suggest that steric bulk is disfavored.
Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups would enhance activity, whereas red contours indicate regions where electronegative groups are preferred. nih.gov
Hydrophobic, Hydrogen-Bond Donor, and Acceptor Maps (in CoMSIA): Similarly, these maps show favorable and unfavorable regions for these specific properties, often represented by colors like yellow/white for hydrophobic/hydrophilic, magenta/red for H-bond acceptor favorable/unfavorable, and purple/cyan for H-bond donor favorable/unfavorable. peerj.com
By analyzing these contour maps in conjunction with the structure of a lead compound, medicinal chemists can make informed decisions about where to introduce or modify chemical groups to design more potent analogues. scispace.combohrium.com For example, a contour map analysis of substituted benzamides designed as procaspase-3 activators suggested that steric bulk (an aromatic ring) along with small electron-withdrawing groups were required for improved activity. scispace.com In another study on ROCK1 inhibitors, the CoMFA and CoMSIA contour maps revealed favorable and unfavorable positions for substitutions, leading to the design of novel compounds with higher predicted activity. peerj.combohrium.com This rational approach to drug design, guided by contour map analysis, is a cornerstone of modern medicinal chemistry.
Biological Activity and Mechanistic Insights of 3 Amino N Pyridin 4 Yl Benzamide and Its Analogues in Vitro and Preclinical Models
Enzyme Inhibition and Modulation Studies
Inhibition of DNA Methyltransferases (DNMTs) by Benzamide (B126) Scaffolds
DNA methyltransferases (DNMTs) are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer therapy. acs.org While direct studies on 3-amino-N-(pyridin-4-yl)benzamide are limited, research on related benzamide scaffolds has provided insights into their potential as DNMT inhibitors.
Furthermore, broader explorations of non-nucleoside DNMT inhibitors have identified various chemical scaffolds, including those with quinoline-based structures, that demonstrate inhibitory activity against DNMT1, DNMT3A, and DNMT3B. acs.org For instance, N-(3-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide has been synthesized and evaluated for its DNMT inhibitory potential. acs.org Although the direct inhibitory activity of the this compound scaffold on DNMTs requires further specific investigation, the existing data on related benzamide derivatives suggest that this chemical class holds promise for the development of novel epigenetic modulators.
Activity Against Rho-associated Kinase-1 (ROCK1)
Rho-associated kinase (ROCK) is a serine/threonine kinase that plays a significant role in various cellular functions, including smooth muscle contraction, and its overactivity is implicated in cardiovascular diseases. nih.govnih.gov The N-(pyridin-4-yl)benzamide scaffold has been a key structural motif in the development of potent ROCK1 inhibitors.
A series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been investigated for their ROCK1 inhibitory activity. nih.govdntb.gov.ua These studies have employed molecular modeling techniques such as docking, molecular dynamics, and 3D-quantitative structure-activity relationship (3D-QSAR) to understand the binding interactions and guide the design of more potent inhibitors. nih.gov The inhibitory activities of these compounds span a wide range, with IC50 values from the low nanomolar to the micromolar range. nih.gov For example, a study of 42 novel pyridinyl-benzamide-based compounds reported IC50 values against ROCK1 ranging from 0.003 µM to 16 µM. nih.gov
Structure-activity relationship (SAR) studies have revealed that modifications to the benzamide and pyridine (B92270) moieties can significantly impact potency. dntb.gov.uaresearchgate.net The pyridine ring often forms critical interactions with the hinge region of the kinase's ATP-binding pocket. nih.gov The development of these inhibitors has been aided by co-crystal structures of lead compounds with ROCK1, which provide detailed insights into the binding mode and opportunities for optimization. osti.gov
Table 1: ROCK1 Inhibitory Activity of Representative N-ethyl-4-(pyridin-4-yl)benzamide Analogues
| Compound | Structure | ROCK1 IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | N-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide | Data Not Publicly Available | nih.gov |
| Compound B | (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(pyridin-4-yl)benzamide | Data Not Publicly Available | osti.gov |
Note: Specific IC50 values for individual compounds from the series are often proprietary. The provided range illustrates the potency spectrum of this chemical class.
TYK2 Inhibition by Pyridine-containing Benzamides
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling pathways involved in autoimmune and inflammatory diseases. nih.govsemanticscholar.org The pyridine-containing benzamide scaffold has emerged as a promising framework for the development of selective TYK2 inhibitors.
Lead optimization efforts starting from a 4-aminopyridine (B3432731) benzamide scaffold have led to the identification of potent and orally bioavailable TYK2 inhibitors. dntb.gov.uanih.gov Structure-based design has been instrumental in modifying the benzamide and pyridine components to enhance potency and selectivity against other JAK isoforms like JAK1 and JAK2. nih.govacs.org For example, the introduction of a 2,6-dichloro-4-cyanophenyl group and a (1R,2R)-2-fluorocyclopropylamide moiety significantly improved TYK2 inhibitory activity and selectivity. nih.gov
These optimized compounds have demonstrated efficacy in cellular assays, inhibiting interleukin-12 (B1171171) (IL-12) signaling. nih.gov Furthermore, in preclinical mouse models, these inhibitors have shown the ability to significantly reduce the production of interferon-γ (IFNγ), a downstream effector of the IL-12 pathway. nih.gov Some TYK2 inhibitors with a pyridine-carboxamide skeleton have been shown to bind to the TYK2 pseudokinase (JH2) domain, leading to allosteric inhibition. nih.gov
Table 2: TYK2 Inhibitory Activity of Representative Pyridine-Containing Benzamide Analogues
| Compound | Structure | TYK2 IC50 (nM) | Selectivity vs JAK1/JAK2 | Reference |
|---|---|---|---|---|
| Lead Compound 3 | Structure Not Publicly Available | Data Not Publicly Available | Baseline | nih.gov |
| Optimized Compound 37 | 2-chloro-4-cyano-6-fluoro-N-(2-(2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide | Data Not Publicly Available | Improved | nih.gov |
| BMS-986202 | Structure Not Publicly Available | Data Not Publicly Available | High | researchgate.netacs.org |
Note: Specific IC50 values are often proprietary. The table illustrates the progression of potency and selectivity through chemical modifications.
Inhibition of Mitotic Kinases (MPS1, Aurora Kinases) by Pyridin-2-one Derivatives
Mitotic kinases, such as Monopolar Spindle 1 (MPS1) and the Aurora kinases, are critical regulators of cell division and have become attractive targets for cancer therapy. nih.govnih.gov A notable analogue of this compound, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, has been identified as a ligand-efficient inhibitor of both MPS1 and the Aurora kinase family. nih.gov
Screening of a 3-aminopyridin-2-one based fragment library against a panel of 26 kinases led to the discovery of this novel scaffold's activity. nih.gov The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one demonstrated modest inhibition and good ligand efficiency against MPS1 and Aurora B, with lower activity against Aurora A. nih.gov X-ray crystallography studies have been crucial in elucidating the binding mode of these fragments to the kinase active site, revealing key interactions and guiding further optimization. nih.govresearchgate.net
Further modifications, such as the introduction of a benzamide group, have been shown to significantly increase inhibitory activity. For instance, a benzamide analogue displayed a 15-fold increase in inhibitory activity against MPS1 compared to the initial pyridin-2-one fragment. nih.gov This highlights the potential for developing highly potent and selective mitotic kinase inhibitors based on this scaffold.
Table 3: Inhibitory Activity of Pyridin-2-one Derivatives against Mitotic Kinases
| Compound | Structure | Target Kinase | Ki (µM) | Reference |
|---|---|---|---|---|
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | - | MPS1 | 100 | nih.gov |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | - | Aurora A | >250 | nih.gov |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | - | Aurora B | 100 | nih.gov |
| Benzamide analogue of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Structure Not Publicly Available | MPS1 | 6.7 | nih.gov |
Receptor Tyrosine Kinase (RTK) Inhibition Profiles (e.g., EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)
Receptor tyrosine kinases (RTKs) are a large family of cell surface receptors that play pivotal roles in cellular growth, differentiation, and survival. google.comhuji.ac.il Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets. The benzamide scaffold is a component of several approved tyrosine kinase inhibitors (TKIs).
A study of novel 4-(arylaminomethyl)benzamide derivatives investigated their inhibitory activity against a panel of eight RTKs: EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb. nih.govresearchgate.net The majority of the synthesized compounds exhibited potent inhibitory activity against the tested kinases. Notably, analogues incorporating a (trifluoromethyl)benzene ring showed high potency against EGFR, with inhibitions of 91% and 92% at a concentration of 10 nM. nih.govresearchgate.net
The flexibility of the 4-(aminomethyl)benzamide (B1271630) linker appears to be a key feature, allowing for favorable geometry and binding to the kinase active site. researchgate.net Molecular docking studies have been used to model the interactions of these compounds within the ATP-binding pocket of various kinases. researchgate.net The broad-spectrum inhibitory profile of some of these benzamide derivatives suggests their potential as multi-targeted kinase inhibitors.
Table 4: Inhibition of Receptor Tyrosine Kinases by a Representative 4-(Arylaminomethyl)benzamide Analogue at 10 nM
| Kinase Target | % Inhibition | Reference |
|---|---|---|
| EGFR | 92% | nih.govresearchgate.net |
| HER-2 | Data Not Publicly Available | nih.govresearchgate.net |
| HER-4 | Data Not Publicly Available | nih.govresearchgate.net |
| IGF1R | Data Not Publicly Available | nih.govresearchgate.net |
| InsR | Data Not Publicly Available | nih.govresearchgate.net |
| KDR | Data Not Publicly Available | nih.govresearchgate.net |
| PDGFRa | Data Not Publicly Available | nih.govresearchgate.net |
| PDGFRb | Data Not Publicly Available | nih.govresearchgate.net |
Note: The table shows the percentage of inhibition for a highly potent analogue at a single concentration to demonstrate the activity of this chemical class against various RTKs. Specific IC50 values for the full panel were not provided in the source.
Succinate Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular respiration. bayer.us Inhibition of SDH has been established as a mode of action for a class of fungicides known as SDHIs. Benzamide-containing compounds are among the chemical groups found in SDHI fungicides. bayer.us
The mechanism of action of these fungicides involves the inhibition of spore germination by disrupting cellular respiration and energy production in the fungal mitochondria. bayer.us While many SDHIs have preventative activity, some also exhibit curative properties. bayer.us The benzamide moiety is a key structural feature in some of these fungicides.
Histone Deacetylase (HDAC) Inhibition and its Academic Implications
The benzamide chemical scaffold is a recognized feature in a class of molecules that function as histone deacetylase (HDAC) inhibitors. These inhibitors represent a significant area of academic and clinical research due to their potential in cancer therapy. The mechanism of action for benzamide-based HDAC inhibitors typically involves the benzamide moiety binding to the zinc ion located in the active site of HDAC enzymes. This interaction is crucial for inhibiting the enzymatic activity of HDACs, which play a key role in the epigenetic regulation of gene expression.
While direct studies on This compound as an HDAC inhibitor are not extensively detailed in the provided research, the investigation of its close structural analogues, such as Mocetinostat (MGCD0103) and Entinostat (MS-275), provides significant insights into the academic implications of this class of compounds. These analogues, which feature the core N-(2-aminophenyl)benzamide structure, have been the subject of numerous studies.
Analogues of the clinical compound Mocetinostat have been synthesized and shown to inhibit recombinant human HDAC1 with IC₅₀ values in the sub-micromolar range. nih.gov In cultured human cancer cells, these compounds lead to the hyperacetylation of histones, a direct consequence of HDAC inhibition. nih.gov This, in turn, triggers the expression of tumor suppressor proteins like p21(WAF1/CIP1) and results in the inhibition of cellular proliferation. nih.gov The academic pursuit of these molecules has led to the identification of lead compounds with metabolic stability, favorable pharmacokinetic profiles, and oral activity in mouse tumor xenograft models. nih.gov
Further research into novel N-(2-aminophenyl)-benzamide derivatives has focused on achieving isoform selectivity. For instance, a series of inhibitors with a chiral oxazoline (B21484) capping group demonstrated potent inhibition of HDAC1, HDAC2, and HDAC3-NCoR2, which are Class I HDACs. acs.org One such compound, 15k , exhibited IC₅₀ values of 80, 110, and 6 nM for HDAC1, HDAC2, and HDAC3-NCoR2 respectively, with weak to no inhibition of other HDAC isoforms, thus confirming its Class I selectivity. acs.org The academic significance of this work lies in the potential to develop more targeted cancer therapies with reduced side effects by selectively inhibiting the HDAC isoforms most critical for cancer cell survival. acs.org
The implications of HDAC inhibition by benzamide derivatives extend to understanding and potentially treating psychiatric disorders. The benzamide derivative Entinostat (MS-275) has been shown to be a potent, brain region-selective HDAC inhibitor. nih.gov It increases the acetylation of histone H3 in the frontal cortex and hippocampus, regions implicated in psychiatric conditions. nih.gov This research suggests that benzamide derivatives could be more effective than existing treatments like valproate as adjuncts to antipsychotics for epigenetically influenced psychiatric disorders. nih.gov
Table 1: Inhibitory Activity of Selected Benzamide HDAC Inhibitors
| Compound | Target HDACs | IC₅₀ Values | Key Academic Findings |
|---|---|---|---|
| Mocetinostat (MGCD0103) Analogue (Compound 25) | HDAC1 | Sub-micromolar | Induces histone hyperacetylation and p21 expression; inhibits cell proliferation in vitro; orally active in vivo. nih.gov |
| 15k (N-(2-aminophenyl)-benzamide derivative) | HDAC1, HDAC2, HDAC3-NCoR2 | 80 nM, 110 nM, 6 nM | Demonstrates potent and selective inhibition of Class I HDACs. acs.org |
| Entinostat (MS-275) | Class I HDACs | Not specified | Acts as a potent, brain region-selective HDAC inhibitor with implications for treating psychiatric disorders. nih.gov |
Hepatitis C Virus NS5B and Filovirus Entry Inhibition Research
The benzamide scaffold has been explored for its potential antiviral activities, specifically in the context of inhibiting the Hepatitis C Virus (HCV) and filoviruses like Ebola.
In the realm of HCV research, the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a critical enzyme for viral replication and a key target for antiviral drug development. google.comnih.gov A novel series of non-nucleoside inhibitors of HCV NS5B has been discovered, with some compounds containing a benzamide moiety. nih.gov For instance, the synthesis of N-[3-tert-Butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-4-(methanesulfonamido) benzamide was part of a study to develop potent NS5B inhibitors. nih.gov These inhibitors are designed to bind to allosteric sites on the NS5B enzyme, thereby disrupting its function. nih.gov
Research into filovirus entry inhibition has also identified benzamide derivatives as promising candidates. A high-throughput screening of a small molecule library identified a series of 4-(aminomethyl)benzamides as inhibitors of both Ebola virus (EBOV) and Marburg virus (MARV) entry. nih.gov One of these compounds, designated CBS1118, showed EC₅₀ values of less than 10 μM for both viruses, indicating broad-spectrum anti-filoviral activity. nih.gov Further optimization of these 4-(aminomethyl)benzamides has led to the development of compounds with good metabolic stability in rat and human plasma and liver microsomes, making them suitable for further development as therapeutic agents against filovirus infections. nih.gov
Table 2: Antiviral Activity of Selected Benzamide Derivatives
| Compound Class | Viral Target | Mechanism of Action | Key Research Finding |
|---|---|---|---|
| N-phenylmethanesulfonamide benzamides | Hepatitis C Virus NS5B | Allosteric inhibition of RNA-dependent RNA polymerase. nih.govnih.gov | Discovery of novel non-nucleoside inhibitors with potential for HCV treatment. nih.gov |
| 4-(aminomethyl)benzamides | Ebola and Marburg Viruses | Inhibition of viral entry. nih.gov | Identification of broad-spectrum anti-filoviral compounds with favorable metabolic stability. nih.gov |
p38α MAPK/PDE4 Dual Inhibition Research
The dual inhibition of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) is an emerging therapeutic strategy for inflammatory diseases. The p38α MAPK pathway is a key regulator of the production of pro-inflammatory cytokines, while PDE4 is involved in the degradation of cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. acs.orgresearchgate.net
A study focused on the discovery of dual p38α MAPK/PDE4 inhibitors identified N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595) as a potent compound. acs.org While this compound is not a direct analogue of This compound , the research highlights the therapeutic potential of targeting both pathways. The rationale is that dual inhibition could lead to synergistic or additive anti-inflammatory effects. acs.org
Currently, there is no specific research available that investigates This compound or its close analogues for dual p38α MAPK/PDE4 inhibition. The exploration of benzamide derivatives in this context remains an area for potential future investigation.
ROR1 Inhibition Studies
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein that is overexpressed in various cancers and is associated with cancer cell proliferation, survival, and metastasis, making it an attractive target for anticancer drug development. clockss.orgdntb.gov.ua
While direct studies on This compound as a ROR1 inhibitor are not prominent in the available literature, research on other benzamide derivatives has shown promise. For example, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been discovered as potent anticancer agents acting via ROR1 inhibition. dntb.gov.ua Additionally, the design and synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which can be considered bioisosteres of certain benzamide structures, have led to the identification of compounds that exhibit inhibitory activity against ROR1 and modulate its signaling pathway in a dose-dependent manner. clockss.org
The development of small molecule inhibitors for ROR1 is an active area of research, and the benzamide scaffold appears in some of the explored chemical spaces. researchgate.net However, specific investigations into the ROR1 inhibitory potential of This compound and its direct analogues are needed to ascertain their role in this therapeutic area.
Cellular Pathway Modulation
Research on Epigenetic Regulation through DNA Methylation
Epigenetic modifications, including DNA methylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. nih.govmdpi.com DNA methylation, the addition of a methyl group to cytosine residues in CpG dinucleotides, is carried out by DNA methyltransferases (DNMTs). mdpi.com Aberrant DNA methylation patterns are a hallmark of cancer.
Research has been conducted to design and synthesize analogues of quinoline-based SGI-1027, a known DNMT inhibitor, which incorporate a 4-amino-N-(4-aminophenyl)benzamide structure. researchgate.net Several of these newly synthesized compounds exhibited activities comparable to the parent compound. researchgate.net Further evaluation revealed that these compounds were more potent against human DNMT3A than DNMT1 and could induce the re-expression of a reporter gene silenced by methylation in leukemia cells. researchgate.net This indicates that benzamide derivatives can be engineered to function as DNMT inhibitors, providing a pathway for the epigenetic reactivation of tumor suppressor genes.
The broader context of epigenetic regulation also includes histone modifications. As discussed in section 5.1.7, benzamide derivatives like Entinostat (MS-275) are potent HDAC inhibitors. nih.gov Research has shown that HDAC inhibitors can lead to a decrease in the methylation status of gene promoters, suggesting a crosstalk between histone acetylation and DNA methylation. nih.gov For instance, MS-275 was found to reduce the methylation of the reelin and GAD67 promoters. nih.gov This dual influence on epigenetic marks underscores the complex and powerful role of benzamide derivatives in modulating cellular pathways.
Table 3: Epigenetic Modulatory Activity of Benzamide Analogues
| Compound Class | Epigenetic Target | Cellular Effect | Key Research Finding |
|---|---|---|---|
| 4-Amino-N-(4-aminophenyl)benzamide analogues | DNMT3A, DNMT1 | Re-expression of methylated reporter gene; cytotoxicity against leukemia cells. | Development of novel DNMT inhibitors with potency against DNMT3A. researchgate.net |
| Entinostat (MS-275) | Class I HDACs, DNA Methylation | Histone hyperacetylation; reduction in promoter methylation. | Demonstrates crosstalk between histone acetylation and DNA methylation, affecting gene expression. nih.gov |
Modulation of Cell Growth and Differentiation Pathways
The ability of benzamide derivatives to modulate cell growth and differentiation pathways is a cornerstone of their therapeutic potential, particularly in oncology. This modulation is often a direct consequence of their activity as HDAC inhibitors.
Analogues of Mocetinostat have been shown to inhibit the proliferation of human cancer cells in culture. nih.gov This anti-proliferative effect is linked to the induction of the tumor suppressor protein p21(WAF1/CIP1), a key regulator of the cell cycle. nih.gov Similarly, the combination of the HDAC inhibitor Entinostat (MS-275) with a retinoic acid metabolism-blocking agent synergistically inhibited the growth of hormone-insensitive prostate cancer cells. nih.gov This combination induced a marked G2/M phase arrest in the cell cycle and triggered apoptosis (programmed cell death). nih.gov Mechanistic studies revealed that this was associated with DNA damage and the upregulation of pro-apoptotic proteins. nih.gov
Beyond inhibiting cell growth, certain benzamide derivatives have been investigated for their ability to induce cell differentiation. The process of cell differentiation is often dysregulated in cancer, and inducing cancer cells to differentiate into a more mature, less proliferative state is a valid therapeutic strategy. Research has shown that specific benzamide derivatives can act as cell differentiation inducers. google.com Furthermore, in the context of stem cell research, small molecules are used to direct the differentiation of stem cells into specific lineages. While not directly involving This compound , a benzamide derivative, 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide, was used in a cocktail of small molecules to differentiate human adipose-derived stem cells into retinal precursor-like cells. nih.gov This highlights the potential of the benzamide scaffold to influence complex cellular differentiation pathways.
Table 4: Modulation of Cell Growth and Differentiation by Benzamide Analogues
| Compound/Analogue | Cellular Pathway Affected | Outcome |
|---|---|---|
| Mocetinostat Analogue | Cell Proliferation | Inhibition of cancer cell growth through induction of p21. nih.gov |
| Entinostat (MS-275) | Cell Cycle and Apoptosis | G2/M phase arrest and induction of apoptosis in prostate cancer cells. nih.gov |
| Benzamide Derivatives | Cell Differentiation | Potential to act as cell differentiation inducers. google.com |
| 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide | Stem Cell Differentiation | Directed differentiation of stem cells into retinal precursor-like cells. nih.gov |
Investigation of TNFα-Related Pathways
Research has explored the role of this compound and its analogs in modulating pathways related to Tumor Necrosis Factor-alpha (TNFα), a key cytokine in inflammatory responses. The p38 mitogen-activated protein (MAP) kinase pathway is a significant focus, as it is implicated in the signaling cascade of proinflammatory cytokines. acs.org Inhibitors of p38 MAP kinase are being investigated for their potential to treat chronic inflammatory conditions like rheumatoid arthritis by interfering with this pathway. acs.org
Studies have shown that NF-κB, a transcription factor, is activated in human synovial cells when stimulated by TNFα or IL-1β, suggesting a mechanism for increased production of cytokines and eicosanoids in these tissues. google.com The expression of IKK-β, a kinase that activates NF-κB, has been observed in the synoviocytes of rheumatoid arthritis patients, and its central role in inflammatory mediator production has been demonstrated through gene transfer studies. google.com
In the context of asthma and Chronic Obstructive Pulmonary Disease (COPD), proinflammatory cytokines such as TNFα, IL-1β, and IL-6 are found in elevated levels. acs.org TNFα initiates responses by binding to its receptors, which in turn activates other signaling proteins, including MAPKs like c-Jun N-terminal kinases (JNKs) and p38. acs.org In asthmatic airways, TNFα is expressed in various cells, particularly mast cells, and is thought to amplify inflammation by activating NF-κB. acs.org
One study focused on the discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. acs.org This compound demonstrated inhibitory activity against p38α MAP kinase and suppressed the release of TNF-α from human monocytic THP-1 cells stimulated by lipopolysaccharide (LPS). acs.org Furthermore, another research effort led to the discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a dual inhibitor of p38α MAPK and phosphodiesterase-4 (PDE-4), which also showed activity against diseases related to TNFα. acs.org This compound and its primary active metabolite demonstrated the ability to suppress TNFα production in various in vitro and in vivo experiments. acs.org
Studies on the IL-12 Pathway Inhibition
The interleukin-12 (IL-12) pathway is another significant area of investigation for this compound and its analogs, particularly in the context of autoimmune and inflammatory diseases. Research has focused on the development of potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a key component of the IL-12 signaling cascade.
One study detailed the optimization of a 4-aminopyridine benzamide scaffold to identify potent and selective TYK2 inhibitors. nih.gov Through structure-based design, researchers discovered modifications that improved both TYK2 potency and selectivity over other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov A resulting compound demonstrated good TYK2 enzyme and IL-12 cell potency. nih.gov When this compound was tested in a mouse model, it led to a statistically significant reduction in the downstream cytokine interferon-γ (IFNγ), indicating that selective inhibition of TYK2 kinase activity can effectively block the IL-12 pathway in a living organism. nih.gov
Antiproliferative Activity in in vitro Cell Line Models
Assessment of Anticancer Potential Against Various Cancer Cell Lines
A significant body of research has been dedicated to evaluating the anticancer potential of this compound and its derivatives against a variety of cancer cell lines. These studies consistently demonstrate the promising antiproliferative activity of this class of compounds.
In one study, a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives were synthesized and tested against several cancer cell lines. nih.gov Many of these compounds showed strong antiproliferative effects, with one particular compound, 7l, exhibiting exceptional activity against A549 lung cancer cells, with an IC50 value of 0.04 ± 0.01 μM. nih.gov This same compound also demonstrated significant antitumor activity in a mouse xenograft model with A549 cells. nih.gov
Another study focused on pyrazolo[3,4-b]pyridine derivatives, with several compounds showing notable anticancer activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines. scirp.org Specifically, compound 8b was the most potent, with IC50 values of 2.9, 2.6, and 2.3 µM against these cell lines, respectively. scirp.org
The antiproliferative activity of benzamido substituted imidazo[1,2-b]pyridazin-2-ones was evaluated against human cancer cell lines A375 and Colo-205. dergipark.org.tr Compounds 6m and 6n were identified as potent inhibitors for both cell lines, while compounds 6i, 6g, and 6d also showed significant activity. dergipark.org.tr
Furthermore, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and their cytotoxicity was assessed against PC3, HT29, and SKNMC cell lines. brieflands.com Nitro-containing derivatives were particularly effective against the PC3 cell line, while methoxylated derivatives showed good activity against the SKNMC cell line. brieflands.com
The table below summarizes the antiproliferative activities of selected benzamide derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
| 3-(6-aminopyridin-3-yl) benzamide derivatives | A549 (lung) | Compound 7l showed an IC50 of 0.04 ± 0.01 μM. nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | A-549 (lung), HEPG2 (liver), HCT-116 (colon) | Compound 8b had IC50 values of 2.9, 2.6, and 2.3 µM, respectively. scirp.org |
| Benzamido substituted imidazo[1,2-b]pyridazin-2-ones | A375, Colo-205 | Compounds 6m and 6n were potent inhibitors. dergipark.org.tr |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3, HT29, SKNMC | Nitro derivatives were potent against PC3; methoxy (B1213986) derivatives against SKNMC. brieflands.com |
Mechanisms Underlying Antiproliferative Effects in Research Models
Investigations into the mechanisms behind the antiproliferative effects of this compound and its analogs have revealed their ability to modulate key cellular processes involved in cancer development, including cell cycle progression and apoptosis.
A study on 3-(6-aminopyridin-3-yl)benzamide derivatives found that a particularly potent compound, 7l, exerted its antiproliferative activity by regulating the cell cycle, DNA replication, and the p53 signaling pathway. nih.gov Further analysis showed that this compound induced G2/M phase arrest in the cell cycle by inhibiting the transcription of Aurora Kinase B (AURKB). nih.gov This cell cycle arrest was followed by the induction of apoptosis through the p53 signaling pathway. nih.gov These findings suggest that such compounds could be promising therapeutic agents for cancers with overexpressed or mutated AURKB. nih.gov
In a different study, a diarylpentanoid (DAP) analog of curcumin, MS13, was shown to have enhanced anticancer efficacy in non-small cell lung cancer (NSCLC) cells compared to the parent compound. nih.gov MS13 induced antiproliferative activity in a dose- and time-dependent manner and led to apoptosis. nih.gov This was accompanied by a significant increase in caspase-3 activity and a decrease in the concentration of the anti-apoptotic protein Bcl-2. nih.gov Gene expression analysis revealed that MS13 modulated genes highly associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways. nih.gov
Research on benzamido substituted imidazo[1,2-b]pyridazines indicated that the most active compounds likely bind to the active site of the B-Raf V600E kinase, interacting with key residues such as Cys532, Phe595, and Lys483. dergipark.org.tr This interaction is comparable to that of the known B-Raf inhibitor, Dabrafenib. dergipark.org.tr
Antimicrobial and Antioxidant Research
Investigation of Antimicrobial Properties of Benzamide Derivatives
The antimicrobial potential of benzamide derivatives has been a subject of considerable research, with studies exploring their activity against a range of bacteria and fungi. These investigations have revealed that structural modifications to the benzamide scaffold can significantly influence their antimicrobial efficacy.
Several studies have synthesized and evaluated various benzamide derivatives for their antibacterial and antifungal properties. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and tested for their in vitro antibacterial activity. nih.gov Compounds 21b, 21d, 21e, and 21f demonstrated strong antibacterial activity, comparable to the antibiotic linezolid, against five different Gram-positive bacteria. nih.gov Notably, compound 21d also exhibited significant concentration-dependent inhibition of biofilm formation and showed a stable effect against S. pneumoniae with less development of drug resistance over 15 days compared to linezolid. nih.gov
In another study, newly synthesized benzamide derivatives structurally similar to paracetamol were analyzed for their antioxidant and antibacterial activities. researchgate.net Some of these compounds showed promising results. researchgate.net Similarly, research on N-(pyridin-3-yl)benzamide derivatives indicated that some of the tested compounds exhibited both antibacterial and antifungal activities. researchgate.net Specifically, compounds 8a and 8b showed effects comparable to well-known antibacterial and antifungal agents. researchgate.net
Furthermore, the synthesis of L-amino acid derivatives via Schiff's bases derived from 2-aminopyridine (B139424) and different benzaldehydes yielded benzamide derivatives that were evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria. derpharmachemica.com The results indicated that these compounds possessed lower to moderate antibacterial activity compared to the reference drug meropenem. derpharmachemica.com
The table below provides a summary of the antimicrobial activities of various benzamide derivatives.
| Derivative Class | Target Microorganisms | Key Findings |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (including S. aureus, S. pneumoniae) | Compounds 21b, 21d, 21e, and 21f showed strong activity, similar to linezolid. Compound 21d also inhibited biofilm formation. nih.gov |
| N-(Pyridin-3-yl)benzamide derivatives | Bacteria and fungi | Compounds 8a and 8b had effects comparable to known antimicrobial agents. researchgate.net |
| Benzamide derivatives from L-amino acids | Staphylococcus aureus, Klebsiella pneumoniae | Showed lower to moderate antibacterial activity compared to meropenem. derpharmachemica.com |
| Benzamide derivatives similar to paracetamol | Bacteria | Some compounds demonstrated antibacterial activity. researchgate.net |
Evaluation of Antioxidant Capacity of Amino-Substituted Benzamides
The antioxidant potential of amino-substituted benzamide derivatives has been a subject of scientific investigation, revealing important structure-activity relationships. researchgate.netnih.gov Studies have utilized established in vitro assays, such as the 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, to quantify the antioxidant capacity of these compounds. nih.govacs.org
Research has shown that the presence and nature of substituents on the benzamide scaffold significantly influence its antioxidant properties. nih.gov A key finding is that amino-protonated derivatives tend to be more potent antioxidants than their neutral amino counterparts. nih.govnih.gov Furthermore, the introduction of hydroxyl (-OH) groups onto the aromatic rings substantially enhances antioxidant activity. nih.gov This effect is particularly pronounced with an increasing number of hydroxyl groups. acs.org For instance, a trihydroxy-substituted benzamide bearing a protonated amino group (compound 26) was identified as the most potent antioxidant in one study, exhibiting significantly higher activity than the standard, butylated hydroxytoluene (BHT). nih.govacs.org The enhanced reactivity of this compound is attributed to the formation of stabilizing hydrogen bonds within the molecule after it neutralizes a free radical. nih.govresearchgate.net
In contrast, the influence of methoxy (-OCH3) groups is more complex. While methoxy groups are electron-donating and can positively influence antioxidant properties, their effect is not always straightforward and can vary depending on their position and number. nih.govacs.org For example, a dimethoxy-substituted compound (30) showed high radical quenching ability, but another methoxy-substituted derivative (29) did not show a similar enhancement. acs.org
The following table summarizes the antioxidant capacity of selected amino-substituted benzamide analogues as reported in the literature.
| Compound No. | Compound Name | DPPH Assay (IC50 in µM) | FRAP Assay (mmolFe²⁺/mmolC) |
| 26 | N-(4-Aminophenyl)-3,4,5-trihydroxybenzamide Hydrochloride | Not explicitly stated | 4856.15 ± 70.18 |
| 25 | N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide Hydrochloride | Not explicitly stated | Higher than neutral analogue 22 |
| 29 | N-(4-Aminophenyl)-3-methoxybenzamide Hydrochloride | Not explicitly stated | 2307.42 ± 63.87 |
| 30 | N-(4-Aminophenyl)-3,4-dimethoxybenzamide Hydrochloride | 18.4 ± 3.1 | Not explicitly stated |
| 33 | N-(4-Aminophenyl)-3,4,5-trimethoxybenzamide (analogue) | 30.45 ± 2.1 | Not explicitly stated |
| BHT | Butylated hydroxytoluene (Standard) | Not explicitly stated | 2089.34 ± 55.98 |
Data sourced from a study on amino-substituted benzamide derivatives. acs.org
Neuropharmacological Research Applications
The KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels are critical regulators of neuronal excitability. psu.edupsu.edu They are the molecular basis of the M-current, which helps to stabilize the neuronal membrane potential and prevent excessive firing. psu.edu Consequently, openers or activators of KCNQ2/Q3 channels are considered promising therapeutic targets for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. psu.edunih.gov
The N-pyridyl benzamide scaffold has been explored for its potential to modulate these channels. A screening program identified a related compound, 3,4-dichloro-N-(pyridin-3-yl)benzamide, as a weak KCNQ agonist. nih.gov However, subsequent investigation of isomers revealed that the position of the nitrogen atom in the pyridine ring is crucial for activity. The N-(pyridin-4-yl) isomer, specifically 3,4 dichloro-N-(pyridine-4-yl)benzamide, was found to be inactive in an ⁸⁶Rb⁺ efflux assay, with an EC₅₀ value greater than 10 μM. nih.gov No studies reporting direct KCNQ2/Q3 modulation by this compound are available.
Further structure-activity relationship studies on more promising N-(pyridin-3-yl) analogues led to the development of potent and selective KCNQ2/Q3 openers. psu.edunih.gov A key example is the analogue N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) . This compound was identified as a selective activator of KCNQ2/Q3 channels with an EC₅₀ of 0.4 μM in whole-cell patch-clamp assays on CHO cells expressing the channels. psu.edu Its mechanism involves shifting the voltage-dependence of channel activation to more negative potentials, which enhances the M-current and reduces neuronal excitability. psu.edu
The potential of KCNQ2/Q3 channel openers in treating neurological disorders has been evaluated in several non-human models, particularly for epilepsy. While this compound itself has not been reported in these models, its structural analogue, the potent KCNQ2/Q3 opener ICA-27243 , has demonstrated significant anticonvulsant activity. psu.edupsu.edu
In an ex vivo model using hippocampal slices, ICA-27243 was shown to reversibly suppress seizure-like activity. psu.edu More extensive in vivo studies in rodent models of epilepsy have confirmed its broad-spectrum efficacy. psu.edu The compound provided protection against seizures in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, which represent generalized tonic-clonic and myoclonic seizures, respectively. psu.edu Furthermore, it was effective in the rat amygdala kindling model, which is a model of partial seizures that can become secondarily generalized. psu.edu
The effective doses in these animal models highlight the potential of this compound class. The following table summarizes the in vivo anticonvulsant activity of the analogue ICA-27243.
| Animal Model | Species | Efficacy Metric (ED₅₀) |
| Maximal Electroshock (MES) | Mouse | 8.4 mg/kg |
| Maximal Electroshock (MES) | Rat | 1.5 mg/kg p.o. |
| Pentylenetetrazole (PTZ) | Mouse | 3.9 mg/kg p.o. |
| Pentylenetetrazole (PTZ) | Rat | 2.2 mg/kg p.o. |
| Amygdala Kindling (Partial Seizures) | Rat | Full protection at 9 mg/kg p.o. |
Data for ICA-27243 sourced from preclinical studies. psu.edupsu.edu
These findings suggest that selective activation of KCNQ2/Q3 channels by benzamide derivatives is a viable strategy for achieving broad-spectrum antiepileptic effects. psu.edu
Structure Activity Relationship Sar and Derivatization Studies of 3 Amino N Pyridin 4 Yl Benzamide Analogues
Impact of Substituent Modifications on Biological Activity
The biological activity of 3-amino-N-(pyridin-4-yl)benzamide analogues can be significantly altered by modifying three key regions of the molecule: the benzene (B151609) ring, the pyridine (B92270) moiety, and the amide linker.
Systematic Variation of Benzene Ring Substituents
Systematic modifications of the benzene ring have been a key strategy to modulate the biological activity of this class of compounds. The nature, position, and number of substituents on the benzamide (B126) ring can profoundly influence the compound's interaction with its biological target.
Research into substituted benzamide ligands has shown that polar substituents on the benzene ring can enhance binding affinity to specific receptors. For instance, a D4-specific structure-activity relationship was identified where a polar hydrogen-bond accepting meta (5-) substituent and/or a hydrogen-bond donating/accepting para (4-) substituent on the benzamide ring led to enhanced binding affinity. nih.gov
In the context of antifungal activity, the position of substituents has been shown to be critical. For example, in a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, compounds with a 2-fluoro substituent on the benzene ring exhibited superior inhibitory activities against the tested fungi compared to other substitutions. nih.gov
For antitubercular agents, a variety of substitutions on the phenyl ring of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were explored. An unsubstituted phenyl ring showed promising activity. rsc.org Para-bromo and ortho-methyl substitutions were also well-tolerated and active. rsc.org Interestingly, di-halogen substituted phenyl derivatives also exhibited good activity against Mycobacterium tuberculosis. rsc.org
Conversely, in the development of hemozoin-inhibiting benzamides for anti-malarial activity, it was found that two nitro groups in the meta positions of the benzene ring were favorable for the inhibition of β-hematin formation. nih.gov Substituents such as cyano, methyl, t-butyl, hydrogen, or methoxy (B1213986) were also investigated to understand the effects of electron-withdrawing versus releasing properties. nih.gov
Table 1: Impact of Benzene Ring Substituents on Biological Activity
| Substituent | Position | Observed Effect | Biological Target/Activity | Reference |
|---|---|---|---|---|
| Polar H-bond acceptor | meta (5-) | Enhanced binding affinity | D4 Dopamine Receptor | nih.gov |
| Polar H-bond donor/acceptor | para (4-) | Enhanced binding affinity | D4 Dopamine Receptor | nih.gov |
| Fluoro | ortho (2-) | Superior inhibitory activity | Antifungal | nih.gov |
| Bromo | para (4-) | Potent activity (IC50 = 2.12 µM) | Antitubercular (M. tuberculosis H37Ra) | rsc.org |
| Methyl | ortho (2-) | Potent activity (IC50 = 1.82 µM) | Antitubercular (M. tuberculosis H37Ra) | rsc.org |
| Nitro (di-substituted) | meta (3,5-) | Favorable for inhibition | Anti-malarial (β-hematin formation) | nih.gov |
| Unsubstituted | - | Promising activity (IC50 = 1.46 µM) | Antitubercular (M. tuberculosis H37Ra) | rsc.org |
Influence of Pyridine Moiety Modifications
Modifications to the pyridine moiety have also been extensively studied to understand their impact on biological activity and selectivity. Changes to the substitution pattern of the pyridine ring or its replacement with other heterocyclic systems can lead to significant variations in potency.
In the development of negative allosteric modulators of neuronal nicotinic receptors (nAChRs), the introduction of halogen atoms to the pyridyl portion of benzamide analogues resulted in a significant decrease in potency. nih.gov Specifically, analogues with bromine or chlorine substitutions showed weak or no inhibitory activity. nih.gov Furthermore, exploring the appropriate chain length linked to the pyridine ring suggested the existence of steric hindrance at the receptor-binding pocket, with increasing chain length leading to decreased potency. nih.gov
When the phenyl group in certain antitubercular benzamide derivatives was replaced with a heterocyclic moiety, a loss of activity was observed. rsc.org However, in other studies on QcrB inhibitors in Mycobacterium tuberculosis, replacing the benzamide's phenyl ring with a 3-pyridine at the C-5 position resulted in a more potent compound compared to anisole (B1667542) derivatives. acs.org Other heteroaromatic derivatives like pyrimidine (B1678525) showed no activity. acs.org
In the context of anti-malarial benzamides, varying the R2 substituent from a phenyl to a pyridyl group was tolerated. The 4-pyridyl analogue was the most active, while the 2-pyridyl analogue was the least active. nih.gov
Table 2: Influence of Pyridine Moiety Modifications on Biological Activity
| Modification | Observed Effect | Biological Target/Activity | Reference |
|---|---|---|---|
| Introduction of halogen atoms (Br, Cl) | Significant decrease in potency | nAChR modulation | nih.gov |
| Increasing alkyl chain length | Decreased potency | nAChR modulation | nih.gov |
| Replacement with a 3-pyridyl group | Increased potency vs. anisole derivatives | Antitubercular (QcrB inhibition) | acs.org |
| Replacement with a pyrimidine group | Loss of activity | Antitubercular (QcrB inhibition) | acs.org |
| 4-pyridyl analogue vs. 2-pyridyl analogue | 4-pyridyl was most active, 2-pyridyl was least active | Anti-malarial (β-hematin formation) | nih.gov |
Exploration of Linker Region Modifications
In a series of 4-(pyridin-4-yloxy)benzamide derivatives designed as c-Met inhibitors, the structure-activity relationships indicated that longer alkyl amide chains (propyl > ethyl > methyl) resulted in stronger cytotoxic activity. sci-hub.se
For a series of potent anticancer agents, modifications to the carbonyl linker were investigated. Replacing the carbonyl with a cyanoimine linkage showed promising activity, though it introduced metabolic liability. nih.gov
In the development of antitubercular agents, the effect of changing the 2-carbon ethyl spacer between the benzamide core and a phenoxy moiety was explored. Restricting the bond by replacing the ethyl spacer with a cyclobutane (B1203170) resulted in a significant decrease in activity against M. tuberculosis. acs.org
Studies on N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) suggest that the linker modification could be a viable strategy for developing new anticancer agents. researchgate.net
Rational Design and Lead Optimization Strategies
The development of potent and selective this compound analogues has been significantly advanced by the application of rational design and lead optimization strategies, including structure-based design and computational modeling.
Application of Structure-Based Design Principles
Structure-based drug design (SBDD) has been instrumental in the discovery and optimization of kinase inhibitors based on scaffolds related to this compound. By utilizing the three-dimensional structure of the target protein, typically obtained through X-ray crystallography, medicinal chemists can design ligands that fit precisely into the binding site.
For instance, the discovery of orally bioavailable inhibitors of Monopolar Spindle 1 (MPS1) kinase was guided by SBDD. nih.gov This approach enabled the optimization of a 1H-pyrrolo[3,2-c]pyridine scaffold, leading to potent and selective inhibitors. nih.gov Similarly, scaffold hopping from an aminoindazole core, guided by structural insights, led to the discovery of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives as novel TYK2 inhibitors. researchgate.net The initial SAR study suggested a flipped binding mode, which prompted the introduction of a substituent at the 7-position, resulting in a dramatic increase in inhibitory activity. researchgate.net
The design of selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) inhibitors also benefited from SBDD, leading to a series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides with high potency and selectivity. nih.gov
Computational Approaches in Guiding Derivatization
Computational methods, including molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have played a vital role in understanding the SAR of this compound analogues and in guiding the design of new derivatives.
In the development of Rho-associated kinase-1 (ROCK1) inhibitors based on an N-ethyl-4-(pyridin-4-yl)benzamide scaffold, a combination of molecular modeling techniques was employed. nih.govresearchgate.netbohrium.com Molecular docking and MD simulations were used to elucidate critical interactions and binding affinities between the inhibitors and ROCK1. nih.govbohrium.com
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were conducted to establish the structure-activity relationship of the compounds. nih.govbohrium.com The resulting contour maps revealed favorable and unfavorable regions for substituent modifications, which guided the design of new compounds with potentially higher predictive activity. nih.govbohrium.com These computational studies provide valuable insights that help in the coherent modification of existing molecules for the development of more potent inhibitors. nih.govbohrium.com
Identification of Favorable and Unfavorable Structural Features
The structure-activity relationship (SAR) of N-(pyridin-4-yl)benzamide analogues has been notably explored in the context of Rho-associated kinase-1 (ROCK1) inhibition. nih.govbohrium.comresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided detailed insights into the structural requirements for potent inhibition. nih.govbohrium.com These computational models generate contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold. nih.gov
For analogues of N-ethyl-4-(pyridin-4-yl)benzamide, which closely resemble the core structure of this compound, specific substitutions have been identified that either enhance or diminish biological activity. nih.govpeerj.com The core scaffold itself is stabilized within the active site of ROCK1 through key interactions, such as hydrogen bonds with methionine 156 (M156) in the hinge loop and with the catalytic lysine (B10760008) 105 (K105). nih.govpeerj.com
Favorable Structural Features:
Substitutions on the Benzamide Ring: CoMFA and CoMSIA contour maps suggest that bulky and electropositive groups are favored at certain positions. For instance, a sterically bulky group at the R3 position (equivalent to the 3-position of the benzamide ring) is predicted to enhance activity. peerj.com The presence of an amino group at this position, as in this compound, could be a favorable feature, potentially forming additional hydrogen bonds or electrostatic interactions within the target's binding pocket.
Substitutions on the Pyridine Ring: The pyridine nitrogen is crucial for forming a hydrogen bond with the hinge region of many kinases. nih.govpeerj.com Modifications at other positions of the pyridine ring can modulate potency.
Amide Linker: The amide linkage is often crucial for the activity of benzamide-based inhibitors, participating in key hydrogen bonding interactions with the target protein. nih.gov
Unfavorable Structural Features:
Steric Hindrance: SAR studies on related benzamide analogues have shown that increasing the chain length of substituents on the pyridine ring can lead to a decrease in potency, suggesting the presence of steric hindrance in the binding pocket. nih.gov
Introduction of Halogens: In some series of benzamide analogues targeting nicotinic acetylcholine (B1216132) receptors, the introduction of halogen atoms to the pyridyl portion resulted in a significant decrease in potency. nih.gov
The following interactive table summarizes the predicted influence of various substituents on the activity of N-(pyridin-4-yl)benzamide analogues based on 3D-QSAR studies.
| Position of Substitution | Favorable Features | Unfavorable Features | Rationale from Analogues |
|---|---|---|---|
| Benzamide Ring (Position 3) | Bulky, electropositive groups | 3D-QSAR studies on N-ethyl-4-(pyridin-4-yl)benzamide analogues suggest that a sterically favored and electropositive region at this position enhances ROCK1 inhibitory activity. peerj.com | |
| Benzamide Ring (Other Positions) | Introduction of a second methoxy group to the phenyl ring has been shown to increase potency in some SIK inhibitors. acs.org | The addition of electron-donating groups can influence the electronic properties of the scaffold and improve binding affinity. acs.org | |
| Pyridine Ring | Introduction of halogens (e.g., bromine, chlorine) can be detrimental. nih.gov | In certain receptor contexts, halogenation can lead to a loss of potency, possibly due to unfavorable steric or electronic interactions. nih.gov | |
| Amide Nitrogen | Trifluoroethyl and cyclopropyl (B3062369) groups have been shown to improve potency and selectivity in some benzamide series. acs.org | Unsubstituted amide can sometimes be less potent or selective compared to substituted analogues. acs.org | Alkylation or substitution at the amide nitrogen can modulate interaction with the phosphate (B84403) binding region of kinases and improve selectivity. acs.org |
Strategies for Enhancing Selectivity and Potency in Benzamide Scaffolds
The development of potent and selective kinase inhibitors often requires sophisticated medicinal chemistry strategies. For the this compound scaffold, several approaches can be envisioned to optimize its therapeutic potential.
Structure-Based Drug Design: A fundamental strategy involves using the three-dimensional structure of the target protein to guide the design of inhibitors. For kinase inhibitors, this often means designing molecules that form specific hydrogen bonds with the hinge region of the kinase domain and exploit unique features of the ATP-binding pocket to achieve selectivity. nih.govpeerj.com For N-(pyridin-4-yl)benzamide analogues targeting ROCK1, docking studies have confirmed that the pyridine nitrogen forms a crucial hydrogen bond with the backbone of Met156 in the hinge region. nih.govpeerj.com Optimizing other parts of the molecule to interact with specific amino acid residues in the binding site can enhance both potency and selectivity.
Scaffold Hopping: This strategy involves replacing the core scaffold of a molecule with a structurally different one while retaining similar biological activity. Scaffold hopping can be employed to improve properties such as drug-likeness, metabolic stability, and kinase selectivity. rsc.org For the this compound scaffold, one might replace the benzamide core with a bioisosteric heterocycle, such as a benzoisoxazole, which has been shown to be a suitable replacement in some p38 kinase inhibitors. researchgate.net
Macrocyclization: Macrocyclization is an increasingly popular strategy in kinase inhibitor development to enhance potency, selectivity, and overcome drug resistance. scienceopen.com This approach involves creating a cyclic molecule from a linear lead compound. This conformational constraint can lock the molecule in a bioactive conformation, leading to improved binding affinity and selectivity. scienceopen.com For this compound, a linker could be introduced to connect the benzamide and pyridine rings, creating a macrocyclic structure. This has been shown to be effective in improving the selectivity profile of promiscuous kinase inhibitors. scienceopen.com
Modulation of Physicochemical Properties: The introduction of specific functional groups can significantly impact the potency and pharmacokinetic properties of a drug candidate. For instance, the incorporation of fluorine atoms into a benzamide scaffold has been shown to increase binding affinity in some cases. nih.gov Furthermore, replacing metabolically labile groups with more stable ones, such as substituting an N-methoxybenzamide with an N-(isoxazol-3-yl)benzamide, can lead to increased metabolic stability. researchgate.net Exploration of different substituents on both the benzamide and pyridine rings of this compound could lead to optimized potency and selectivity. For example, in a series of salt-inducible kinase (SIK) inhibitors, replacing a methoxy group with a difluoromethoxy group enhanced potency and selectivity. acs.org
The following interactive table summarizes key strategies for enhancing the therapeutic potential of benzamide scaffolds.
| Strategy | Description | Example from Analogous Scaffolds |
|---|---|---|
| Structure-Based Design | Utilizing the 3D structure of the target to design inhibitors with improved binding affinity and selectivity. | Designing N-(pyridin-4-yl)benzamide analogues to optimize hydrogen bonding with the kinase hinge region. nih.govpeerj.com |
| Scaffold Hopping | Replacing the core structure with a different one to improve drug-like properties while maintaining activity. | Replacing a benzamide with a benzoisoxazole bioisostere in p38 kinase inhibitors. researchgate.net |
| Macrocyclization | Creating a cyclic molecule from a linear one to pre-organize the pharmacophore and enhance selectivity. | An effective strategy to improve the selectivity of promiscuous kinase inhibitors. scienceopen.com |
| Substitution for Selectivity | Introducing functional groups that exploit differences in the binding sites of related kinases. | Replacing a methoxy group with a difluoromethoxy group to enhance potency and selectivity against off-target kinases. acs.org |
| Improving Metabolic Stability | Modifying the structure to block sites of metabolic degradation. | Replacing N-methoxybenzamide with N-(isoxazol-3-yl)benzamide to increase stability. researchgate.net |
Applications As Research Tools and Chemical Probes
Utilization of 3-amino-N-(pyridin-4-yl)benzamide Derivatives as Reference Standards in Pharmacological Assays
In pharmacological assays, the reliability and reproducibility of results depend on the use of well-characterized reference standards. Derivatives of this compound are increasingly being used for this purpose, particularly in studies involving enzyme inhibition. For instance, in the development of inhibitors for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), specific benzamide (B126) derivatives serve as benchmarks for inhibitory activity. elsevierpure.comnih.gov Their stable and well-defined chemical properties allow for the accurate calibration of assays and the comparison of potencies of new chemical entities.
The development of potent and selective inhibitors often involves extensive structure-activity relationship (SAR) studies. In these studies, derivatives of a parent compound like this compound are synthesized and tested. nih.govbohrium.com The inhibitory activities, often expressed as IC50 values, are compared against a reference standard to determine the effect of chemical modifications. elsevierpure.comnih.gov This systematic approach, reliant on stable reference compounds, is crucial for the rational design of more effective and selective therapeutic agents. nih.gov
Development of Benzamide-based Chemical Probes for Biological Systems
The benzamide scaffold is a privileged structure in medicinal chemistry and has been extensively used to develop chemical probes. These probes are designed to interact with specific biological targets, such as enzymes or receptors, and often carry a reporter group, like a fluorescent tag or a reactive group for covalent modification. rsc.org The this compound structure can be readily modified to create such probes. The amino group provides a convenient handle for attaching different functionalities without significantly altering the core binding properties of the molecule.
These chemical probes are invaluable for a variety of applications, including:
Target Identification and Validation: Probes can be used to identify the molecular targets of a compound within a complex biological system.
Enzyme Activity Profiling: Activity-based probes (ABPs) are designed to covalently modify the active site of a specific enzyme, providing a direct measure of its activity. rsc.org
Imaging: Fluorescently-labeled benzamide probes can be used to visualize the localization and dynamics of their target proteins within living cells. bohrium.com
Exploration of Methylation Patterns in Genomic Studies using Benzamide Probes
DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant methylation patterns are a hallmark of many diseases, including cancer. nih.gov While direct use of this compound as a probe for methylation is not extensively documented, the broader class of benzamides has shown relevance in this area.
Some benzamide derivatives act as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in chromatin remodeling and gene expression. nih.govwikipedia.orgnih.gov By inhibiting HDACs, these compounds can indirectly influence DNA methylation patterns and gene transcription. The interplay between histone acetylation and DNA methylation is a complex area of research, and benzamide-based HDAC inhibitors serve as important tools to dissect these mechanisms. nih.gov Recent studies have also highlighted a correlation between DNA methylation patterns and tumor mutation burden (TMB), suggesting that methylation-based biomarkers could be valuable for predicting responses to certain cancer therapies. nih.gov
Contribution to Understanding Enzyme Mechanisms and Cellular Pathways
The study of this compound and its derivatives has significantly contributed to our understanding of various enzyme mechanisms and cellular pathways.
Sirtuin Inhibition: Derivatives of this compound have been instrumental in the development of potent and selective inhibitors of sirtuins, a class of NAD+-dependent deacetylases. nih.govacs.org These inhibitors have helped to elucidate the role of specific sirtuin isoforms, such as SIRT2, in neurodegenerative diseases like Huntington's and Parkinson's disease. nih.govacs.orgju.edu.jo By studying how these compounds bind to the active site of the enzyme, researchers have gained valuable insights into the catalytic mechanism of sirtuins and have been able to design more effective inhibitors. elsevierpure.comnih.govnih.gov
PARP Inhibition: The benzamide moiety is a well-known pharmacophore for inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair. nih.govacs.orgfrontiersin.org By competing with the natural substrate NAD+, benzamide-based inhibitors block the catalytic activity of PARPs. nih.govfrontiersin.org This has been a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. The study of how different benzamide derivatives interact with various PARP isoforms is helping to develop more selective inhibitors, which could lead to improved therapeutic outcomes with fewer side effects. acs.org
Kinase Inhibition: The this compound scaffold has also been explored for its potential as a kinase inhibitor. nih.gov Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a common feature of many diseases, including cancer. By modifying the benzamide structure, researchers have been able to develop inhibitors that target specific kinases, such as Rho-associated kinase-1 (ROCK1) and receptor tyrosine kinases. nih.govnih.gov These inhibitors are valuable research tools for dissecting kinase signaling pathways and hold promise as potential therapeutic agents.
Below is a table summarizing the inhibitory activities of some benzamide derivatives against various enzymes:
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| Benzamide Derivative 17k | SIRT2 | 0.60 | elsevierpure.comnih.gov |
| Thioether-derived compound 18 | Polyglutamine Aggregation | - | acs.orgju.edu.jo |
| Benzamide-based ROCK1 Inhibitor | ROCK1 | 0.003 - 16 | nih.gov |
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Research
The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and materials science, with benzamide research being a prime beneficiary. Machine learning (ML) algorithms are increasingly employed to accelerate the identification and optimization of novel benzamide derivatives. researchgate.netnih.gov These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of compounds like 3-amino-N-(pyridin-4-yl)benzamide. nih.govpku.edu.cn
Table 1: Application of AI/ML in Benzamide Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Using algorithms to forecast the biological activity and properties of benzamide derivatives. nih.gov | Accelerates the identification of promising drug candidates. |
| Reaction Outcome Prediction | Predicting the success and yield of synthetic reactions for creating new benzamides. pku.edu.cn | Optimizes synthetic routes, saving time and resources. |
| De Novo Drug Design | Generative models that create novel molecular structures with desired therapeutic profiles. youtube.com | Expands the chemical space for drug discovery. |
| 3D-QSAR | Three-dimensional quantitative structure-activity relationship studies to guide the modification of existing molecules for enhanced activity. peerj.com | Provides insights for rational drug design. |
Multitargeting Approaches with this compound Scaffolds
The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. This has led to the rise of multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. nih.govsemanticscholar.org The this compound scaffold is a promising platform for developing such MTDLs due to its structural versatility. mdpi.com
For instance, benzamide derivatives have been explored as dual inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in Alzheimer's disease. mdpi.com In one study, novel benzamide-hydroxypyridinone hybrids were designed as potent, multitargeting agents for Alzheimer's, demonstrating both monoamine oxidase B (MAO-B) inhibition and iron-chelating properties. nih.govsemanticscholar.org Another research effort focused on N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) for treating metabolic syndrome. acs.org The ability to merge different pharmacophores within a single benzamide-based molecule opens up new avenues for creating more effective therapies for complex diseases. nih.govsemanticscholar.org
Exploring Novel Biological Targets for Benzamide Derivatives
While benzamides have been extensively studied for their interactions with established targets like histone deacetylases (HDACs) and various kinases, research is ongoing to identify novel biological targets for compounds like this compound. nih.govmdpi.com This exploration is crucial for uncovering new therapeutic applications and understanding the full pharmacological potential of this chemical class.
One area of interest is the targeting of protein kinases involved in a variety of diseases. For example, Rho-associated kinase-1 (ROCK1) has been identified as a key player in cardiovascular diseases and neurological disorders, and N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been investigated as potent ROCK1 inhibitors. peerj.combohrium.com Similarly, the design of benzamide derivatives as inhibitors of receptor tyrosine kinases like EGFR, HER-2, and PDGFRα is an active area of research for developing new anticancer agents. nih.govsemanticscholar.org The search for novel targets also extends to enzymes like DNA methyltransferases (DNMTs), where quinoline-based benzamide analogues have shown inhibitory activity. nih.gov The identification of new interacting partners for the this compound scaffold could lead to breakthroughs in treating a wide range of conditions.
Table 2: Investigated Biological Targets for Benzamide Derivatives
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Enzymes | Acetylcholinesterase (AChE), β-secretase (BACE1), Monoamine oxidase B (MAO-B) nih.govsemanticscholar.orgmdpi.com | Neurodegenerative Diseases |
| Kinases | Rho-associated kinase-1 (ROCK1), Receptor Tyrosine Kinases (EGFR, HER-2, PDGFRα) peerj.combohrium.comnih.govsemanticscholar.org | Cardiovascular Disease, Cancer |
| Epigenetic Modulators | Histone Deacetylases (HDACs), DNA Methyltransferases (DNMTs) nih.govmdpi.comnih.gov | Cancer |
Advances in Synthetic Methodologies for Complex Benzamide Structures
The development of novel and efficient synthetic methods is paramount for exploring the full potential of the this compound scaffold. ontosight.ai Advances in organic synthesis now allow for the creation of more complex and diverse benzamide derivatives, facilitating detailed structure-activity relationship (SAR) studies. mdpi.comresearchgate.net
Conventional methods for amide bond formation are being supplemented by innovative techniques. mdpi.com For instance, transition-metal catalysis, including the use of ruthenium and palladium, has been employed for the selective functionalization of benzamides. beilstein-journals.org Researchers have also developed one-step strategies for converting benzamides into other valuable chemical entities, such as N-formanilide derivatives, using reagents like oxalic acid. rsc.org These advancements not only provide access to a wider range of molecular architectures but also often offer milder reaction conditions and improved scalability, which are crucial for practical applications. rsc.orgnih.gov
Potential of this compound Analogues in Materials Science Research
The unique structural and electronic properties of benzamide derivatives, including this compound analogues, make them attractive candidates for applications in materials science. lookchem.comevitachem.com Their ability to form well-defined structures through hydrogen bonding and other intermolecular interactions is a key feature in this regard.
Specifically, these compounds are being explored as building blocks for the synthesis of advanced materials such as metal-organic frameworks (MOFs). evitachem.com The versatile nature of the benzamide scaffold allows for systematic modifications to tune the properties of the resulting materials for specific applications, which could include organic electronic devices and sensors. lookchem.com While this area of research is still emerging, the foundational characteristics of this compound and its derivatives suggest significant potential for their use in creating novel functional materials.
Interdisciplinary Research Opportunities for Benzamide Derivatives
The future of research on this compound and related compounds lies in interdisciplinary collaboration. The intersection of chemistry, biology, computer science, and materials science is creating new opportunities to exploit the properties of this versatile scaffold.
For example, the combination of synthetic chemistry with computational modeling and biophysical techniques is essential for the rational design of multitargeting drugs and for understanding their mechanisms of action at a molecular level. peerj.combohrium.com In another vein, the integration of benzamide chemistry with nanotechnology could lead to the development of novel drug delivery systems or advanced sensing platforms. The diverse biological activities reported for benzamide derivatives, from anticancer and anti-inflammatory to antimicrobial, underscore the need for collaborative efforts to fully explore their therapeutic potential. nanobioletters.com As researchers from different fields come together, the innovative applications for the this compound scaffold are likely to expand significantly.
Conclusion of Research on 3 Amino N Pyridin 4 Yl Benzamide
Summary of Key Academic Contributions and Discoveries
The principal academic contribution of 3-amino-N-(pyridin-4-yl)benzamide lies in its role as a structural motif and synthetic intermediate in medicinal chemistry. The core structure, featuring a benzamide (B126) linker between an aminophenyl ring and a pyridine (B92270) ring, offers key sites for chemical modification, enabling the exploration of structure-activity relationships (SAR).
The synthesis of related benzamides is typically achieved through standard amide coupling reactions, for instance, between a benzoic acid derivative (like 3-aminobenzoic acid) and an aminopyridine (like 4-aminopyridine), often facilitated by coupling agents. ontosight.ai This straightforward synthetic accessibility allows researchers to generate libraries of related compounds for screening.
While specific biological activities for this compound are not extensively documented in dedicated studies, research on its close analogues and derivatives has yielded significant discoveries:
Kinase Inhibition: The broader benzamide scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy. Derivatives incorporating the N-(pyridin-yl)benzamide moiety have been investigated as inhibitors of critical signaling kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key targets in oncology. nih.gov
Neurotherapeutic Potential: Modifications of the aminobenzamide structure have led to the discovery of potent agonists for G protein-coupled receptors (GPCRs) such as GPR52, which is considered a promising target for treating neuropsychiatric and neurological diseases. acs.org
Antimicrobial Agents: The benzamide scaffold has been successfully utilized to develop novel antibacterial agents. For example, derivatives have been designed as inhibitors of the bacterial cell division protein FtsZ, presenting a strategy to combat drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). google.com
The key discovery is not a property of the parent compound itself, but its utility. The specific arrangement of the 3-amino group and the 4-pyridinyl nitrogen provides defined vectors for hydrogen bonding and molecular interactions, which medicinal chemists can exploit to achieve specific binding to biological targets like enzyme active sites.
Outstanding Research Questions and Challenges
Despite the progress made with its derivatives, several research questions and challenges concerning this compound remain.
Intrinsic Biological Profile: The most fundamental outstanding question is the intrinsic biological activity of this compound itself. A comprehensive screening against a broad panel of biological targets (e.g., kinases, GPCRs, enzymes) is needed to establish a baseline activity profile. This would provide a crucial reference point for understanding the contributions of various substituents in its derivatives.
Structure-Activity Relationship (SAR) Elucidation: A significant challenge is to systematically delineate the SAR for this specific scaffold. For example, how does the positioning of the amino group (e.g., 3-amino vs. 4-amino) or the pyridine nitrogen attachment point (e.g., N-(pyridin-4-yl) vs. N-(pyridin-3-yl) or N-(pyridin-2-yl)) quantitatively affect binding affinity and selectivity for different targets? sigmaaldrich.com Addressing this requires the synthesis and parallel testing of a matrix of isomers.
Pharmacokinetic Properties: The physicochemical and pharmacokinetic properties of the parent compound are not well-characterized. Research is needed to understand its solubility, metabolic stability, and cell permeability. Such data is critical for evaluating its potential as a drug lead or fragment and for guiding the design of derivatives with improved drug-like properties.
Exploration of New Therapeutic Areas: While derivatives have shown promise in cancer and neurology, the therapeutic potential of the this compound scaffold may extend to other areas. Investigating its utility in developing agents for inflammatory diseases, for instance, could be a fruitful avenue for future research, given that other benzamides have shown anti-inflammatory activity. ontosight.ai
Broader Academic Impact of Benzamide Scaffold Research
The research centered around the benzamide scaffold, for which this compound is a representative member, has had a substantial impact on academic and pharmaceutical research. The benzamide functional group is considered a "privileged scaffold" in medicinal chemistry due to its unique combination of properties.
Versatility in Drug Discovery: The amide bond is chemically stable and provides a rigid linker that correctly orients substituents for interaction with biological targets. Its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are crucial for binding to the protein backbones commonly found in enzyme active sites and receptor binding pockets. researchgate.net
Foundation for Diverse Therapeutics: The academic exploration of benzamide libraries has led to compounds targeting a wide array of biological targets. Studies have demonstrated their potential as inhibitors of DNA methyltransferase (DNMT), cyclooxygenase (COX), and β-secretase (BACE1), in addition to the kinase and antibacterial applications mentioned previously. google.comnih.gov
Enabling Fragment-Based Drug Design: Simple, low molecular weight benzamides serve as ideal starting points or "fragments" in fragment-based drug discovery (FBDD). The identification of a simple benzamide fragment that binds weakly to a target can be the first step in an iterative process of growing the molecule to create a highly potent and selective drug candidate. nih.gov
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR can confirm the amide linkage and pyridine substitution pattern. For example, aromatic protons in the pyridine ring resonate at δ 8.2–8.5 ppm, while the amide proton appears as a singlet near δ 10–12 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for : 220.0875 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogs like N-(pyridin-3-yl)benzamide derivatives .
What biological targets or pathways are associated with this compound, and how can its activity be validated?
Advanced Research Question
- Kinase Inhibition : Structural analogs (e.g., PIM1 kinase inhibitors) suggest potential kinase-targeting activity. Competitive binding assays using recombinant kinases (e.g., Tyk2, RORC2) and IC determination are recommended .
- Cytokine Modulation : Related benzamides act as inverse agonists for nuclear receptors (e.g., RORγt), reducing IL-17 production. Th17 cell assays and ELISA-based cytokine profiling are critical for validation .
- Target Selectivity : Use isoform-specific assays (e.g., RORC2 vs. RORA/RORB) to address off-target effects, as seen in lead optimization studies .
How do structural modifications of this compound influence its physicochemical properties and bioactivity?
Advanced Research Question
- Lipophilic Efficiency : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility. LogD (pH 7.4) for analogs ranges from 1.47–3.82, correlating with membrane permeability .
- Residence Time : Conformational restriction (e.g., cyclopropyl groups) increases receptor binding duration, as shown in RORC2 inverse agonists .
- Hydrogen Bonding : The 3-amino group contributes to H-bond donor capacity (3 H-donors), affecting target engagement. Replacements (e.g., methyl) alter potency in enzyme assays .
How should researchers address contradictions in reported biological data for this compound analogs?
Advanced Research Question
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. primary T cells) or readouts (e.g., luciferase vs. qPCR) can skew results. Standardize protocols using validated controls .
- Metabolic Stability : Species-specific CYP450 metabolism (e.g., murine vs. human liver microsomes) explains divergent in vivo efficacy. Preclinical PK/PD studies are essential .
- Batch Purity : Impurities >2% (e.g., unreacted starting materials) may artifactually inhibit enzymes. LC-MS purity checks and orthogonal assays (e.g., SPR) mitigate false positives .
What computational methods are effective for predicting the binding mode of this compound to potential targets?
Advanced Research Question
- Docking Simulations : Use crystal structures of homologous targets (e.g., PDB 4GJ3 for Tyk2) to model interactions. Pyridine nitrogen often coordinates with catalytic lysine residues .
- MD Simulations : Assess binding stability over 100-ns trajectories; analyze RMSD and hydrogen bond occupancy .
- Free Energy Calculations : MM/GBSA or FEP+ quantify binding affinity changes upon substituent modifications (e.g., -NH vs. -CF) .
How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Advanced Research Question
- Scaffold Diversification : Synthesize analogs with variations at the pyridine (e.g., 3- vs. 4-position) and benzamide (e.g., 3-amino vs. 3-nitro) moieties .
- Biological Profiling : Test derivatives in parallel assays (e.g., kinase panels, cytotoxicity) to identify selectivity cliffs .
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural descriptors (e.g., PSA, cLogP) with activity .
What are the best practices for storing and handling this compound to ensure stability?
Basic Research Question
- Storage : Maintain at -20°C under inert gas (argon) to prevent hydrolysis of the amide bond .
- Solubility : Use DMSO for stock solutions (≤10 mM) and avoid aqueous buffers with pH >8 to prevent precipitation .
- Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., free benzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
